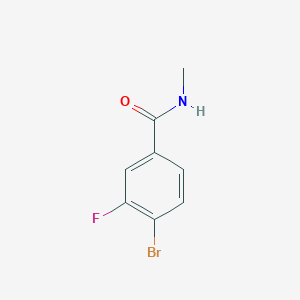

2-Amino-N-(2-furylmethyl)propanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

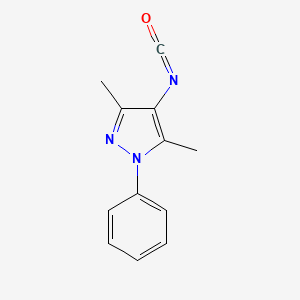

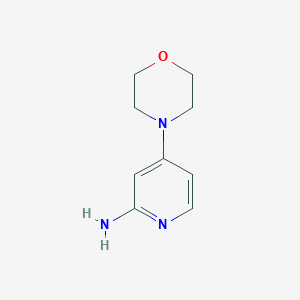

2-Amino-N-(2-furylmethyl)propanamide is a compound that has been studied for its potential use in various applications, including as a novel alanylglycine equivalent in the biosynthesis of dipeptide antibiotics. The compound is synthesized enzymatically by bacilysin synthetase, which links furfurylamine to L-alanine, forming 2-amino-N-(2-furylmethyl)propanamide .

Synthesis Analysis

The synthesis of related N-substituted propanamides involves the reaction of amines with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid, which is prepared via condensation of 2-(bromomethyl)furan with diethyl acetamidomalonate, followed by partial hydrolysis . Although the synthesis of 2-amino-N-(2-furylmethyl)propanamide itself is not detailed in the provided papers, the enzymatic process described in paper suggests a biological route for its production.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-N-(2-furylmethyl)propanamide has been analyzed using various techniques. For instance, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using single crystal X-ray diffraction, which revealed its monoclinic system and space group . Although the exact molecular structure of 2-amino-N-(2-furylmethyl)propanamide is not provided, these studies indicate the types of structural analyses that can be performed on such compounds.

Chemical Reactions Analysis

The reactivity of N-(furylmethyl)propan-2-aminium salts, which are structurally related to 2-amino-N-(2-furylmethyl)propanamide, has been studied. These salts were found to lack reactivity in [4 + 2] cycloaddition reactions, which is a valuable insight into the chemical behavior of furylmethyl-containing compounds . This information may provide a basis for understanding the reactivity of 2-amino-N-(2-furylmethyl)propanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2-furylmethyl)propanamide are not directly discussed in the provided papers. However, the biological activity of related N-substituted propanamides has been examined, with some compounds showing potent inhibition of root growth in seedlings . This suggests that 2-amino-N-(2-furylmethyl)propanamide may also possess biological activity that could be relevant in agricultural or pharmaceutical contexts.

Wissenschaftliche Forschungsanwendungen

Enzymatic Biosynthesis

2-Amino-N-(2-furylmethyl)propanamide hydrochloride has been investigated for its role in enzymatic biosynthesis, particularly in the context of antibiotic production. A study highlighted its synthesis through the enzymatic action of bacilysin synthetase, where furfurylamine was linked to L-alanine to synthesize this compound. This process did not act on other substrates tested to replace anticapsin, indicating a specific enzyme-substrate interaction for this compound's biosynthesis. This finding suggests potential applications in biotechnological processes and the synthesis of novel compounds through enzyme-catalyzed reactions (Tüzün et al., 2003).

Root Growth Inhibition

Research has explored the application of derivatives of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride in agriculture, particularly as root growth inhibitors. One study synthesized a series of N-substituted derivatives and tested their root growth-inhibitory activity on rape seedlings. The most active compound demonstrated significant inhibition, suggesting potential use in the development of herbicides or growth regulators to manage weed growth or modulate crop root development (Kitagawa & Asada, 2005).

Antifungal Activity

A structure-activity relationship study of homoallylamines and related derivatives, including compounds with the N-(2-furylmethyl) group, reported remarkable antifungal activity against dermatophytes. This research underscores the potential of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride derivatives in the development of new antifungal agents, with specific applications targeting dermatophyte infections (Suvire et al., 2006).

Synthesis of Novel Compounds

The compound has been involved in studies for the synthesis of new molecules with potential biological activity. For example, efficient synthesis techniques have been developed for N-Benzyl- or N-(2-furylmethyl)cinnamamides, showcasing the versatility of 2-Amino-N-(2-furylmethyl)propanamide hydrochloride derivatives in creating new compounds with varied chemical structures and potential applications in medicinal chemistry (Barajas et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-6(9)8(11)10-5-7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHLYYZGOLTEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(2-furylmethyl)propanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)